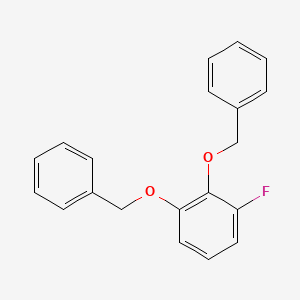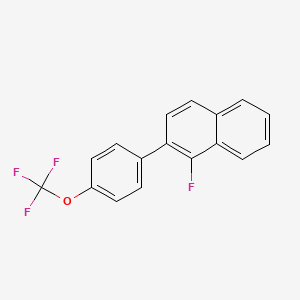
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a chemical compound with the molecular formula C20H17FO2 and a molecular weight of 308.35 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenylene group, which is further connected to two benzene rings through oxy and methylene linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3-fluoro-1,2-dihydroxybenzene with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylene derivatives.
Applications De Recherche Scientifique
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, making it effective in various biochemical processes . The oxy and methylene linkages provide structural stability and facilitate interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-1,3-phenylene)bis(methylene) dicarbamimidothioate
- 2,2’-[2-(Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane
Uniqueness
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the oxy-methylene linkages differentiates it from other similar compounds, making it valuable in specialized applications .
Propriétés
Formule moléculaire |
C20H17FO2 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
1-fluoro-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17FO2/c21-18-12-7-13-19(22-14-16-8-3-1-4-9-16)20(18)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Clé InChI |
GPDBKEOQXARESV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)




![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)

![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)



![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)

